molecular formula C9H9NO3S B12618299 2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol CAS No. 918866-72-5

2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol

Cat. No.: B12618299
CAS No.: 918866-72-5
M. Wt: 211.24 g/mol
InChI Key: AEEHQFAVKLRRDT-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol is an organic compound with the molecular formula C11H11NO3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-butyn-2-ol and 4-nitrothiophene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling of the butynol and nitrothiophene moieties.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in substitution reactions, where the nitro group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The nitrothiophene moiety can participate in redox reactions, affecting cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: Similar structure but with a nitrophenyl group instead of a nitrothiophene group.

    2-Methyl-4-(3-nitrophenyl)but-3-yn-2-ol: Another similar compound with the nitro group positioned differently on the phenyl ring.

Uniqueness

2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol is unique due to the presence of the nitrothiophene group, which imparts distinct electronic and steric properties

Properties

CAS No.

918866-72-5

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

2-methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol

InChI

InChI=1S/C9H9NO3S/c1-9(2,11)4-3-7-5-14-6-8(7)10(12)13/h5-6,11H,1-2H3

InChI Key

AEEHQFAVKLRRDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CSC=C1[N+](=O)[O-])O

Origin of Product

United States

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